molecular formula C18H17F3N2O5S B2823137 methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-90-4

methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2823137
CAS No.: 1448027-90-4
M. Wt: 430.4
InChI Key: LRENTCBFCFBEHW-UHFFFAOYSA-N
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Description

Methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethoxy group, a phenylsulfonamido group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.

The phenylsulfonamido group is typically introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The nitro group in the phenylsulfonamido moiety can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroisoquinoline core can yield isoquinoline derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

Methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(4-methoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(4-chlorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The presence of the trifluoromethoxy group in methyl 7-(4-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These unique properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 7-[[4-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5S/c1-27-17(24)23-9-8-12-2-3-14(10-13(12)11-23)22-29(25,26)16-6-4-15(5-7-16)28-18(19,20)21/h2-7,10,22H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENTCBFCFBEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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